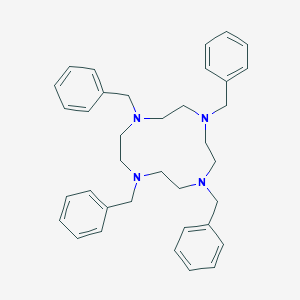

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Description

The exact mass of the compound 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOJKUWHCFFUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330261 | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18084-64-5 | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18084-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

This technical guide provides detailed protocols and quantitative data for the synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a crucial intermediate in the development of macrocyclic chelating agents for applications in medical imaging and radiopharmaceuticals. The primary methods covered are the direct N-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) and the cyclotetramerization of N-benzylaziridine.

Synthesis via Direct N-Alkylation of Cyclen

The most common and direct route to 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane involves the exhaustive N-alkylation of the parent macrocycle, cyclen, with a benzyl halide. Several variations of this method exist, primarily differing in the choice of base, solvent system, and reaction conditions.

Experimental Protocol 1: Alkylation using Benzyl Chloride and Potassium Carbonate in Acetonitrile

This procedure describes a high-yield synthesis using potassium carbonate as the base in an organic solvent.[1]

Procedure:

-

To a boiling mixture of cyclen (2.6 g, 0.015 mol) and potassium carbonate (9.95 g, 0.072 mol) in anhydrous acetonitrile (100 mL), add a solution of benzyl chloride (7.6 mL, 0.066 mol) in acetonitrile (30 mL).

-

Maintain the reaction mixture at boiling for 10 hours.

-

After cooling, the precipitate is filtered off.

-

The solvent is evaporated from the filtrate to dryness.

Experimental Protocol 2: Phase-Transfer Catalyzed Alkylation

This method utilizes a biphasic system with a phase-transfer catalyst to facilitate the reaction, often leading to high yields and simplified work-up.[2]

Procedure:

-

In a 500 mL three-necked flask, combine 10 g of 1,4,7,10-tetraazacyclododecane, 18.6 g of sodium hydroxide, 3 g of benzyltriethylammonium chloride, 200 mL of 1,2-dichloroethane, and 150 mL of water.

-

Mechanically stir the mixture, maintaining a temperature of approximately 32°C with a water bath.

-

Slowly add a solution of 44 g of benzyl chloride in 50 mL of 1,2-dichloroethane dropwise over approximately 15 hours.

-

After the addition is complete, continue to stir the mixture at the same temperature for another 20 hours.

-

Cool the reaction mixture and collect the product by suction filtration, washing with a small amount of water.

-

The filtrate is layered, and the aqueous layer is extracted again with 1,2-dichloroethane.

-

The organic layers are combined and dried with anhydrous sodium sulfate.

-

The solvent is removed by distillation to yield the crude product. The reported yield for the crude product is 93.2%.[2]

Quantitative Data for N-Alkylation Methods

| Parameter | Protocol 1 (K₂CO₃/Acetonitrile)[1] | Protocol 2 (Phase-Transfer)[2] |

| Starting Material | 1,4,7,10-tetraazacyclododecane (Cyclen) | 1,4,7,10-tetraazacyclododecane (Cyclen) |

| Reagents | Benzyl chloride, Potassium carbonate | Benzyl chloride, Sodium hydroxide, Benzyltriethylammonium chloride |

| Solvent | Acetonitrile | 1,2-dichloroethane, Water |

| Reaction Time | 10 hours | 35 hours (15h addition + 20h stirring) |

| Temperature | Boiling point of Acetonitrile | ~32°C |

| Yield | High (exact % not specified) | 93.2% (crude) |

| Purity | Not specified | >98% after purification |

Synthesis via Cyclotetramerization of N-Benzylaziridine

An alternative approach to the tetrabenzylated macrocycle involves the acid-catalyzed cyclotetramerization of N-benzylaziridine. This method builds the macrocyclic ring and incorporates the benzyl groups in a single process.

Experimental Protocol 3: Cyclotetramerization of in situ Generated N-Benzylaziridine

This patented process describes the in-situ generation of N-benzylaziridine followed by its cyclization.[3][4]

Procedure:

-

An aqueous emulsion of N-benzylaziridine is prepared and mixed with ethanol.

-

The mixture is heated to 60°C.

-

A solution of p-toluenesulfonic acid (p-TsOH) in water is added dropwise over 8 hours.

-

After the addition is complete, the mixture is refluxed for an additional two hours.

-

The reaction is then basified with a sodium hydroxide solution.

-

The precipitated product is collected by filtration and can be recrystallized from an ethanol/THF mixture.

-

This process is reported to yield 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane in 60-65% of the theoretical yield.[3]

Quantitative Data for Cyclotetramerization Method

| Parameter | Protocol 3 (Cyclotetramerization)[3][4] |

| Starting Material | N-Benzylaziridine (generated in situ) |

| Reagents | p-Toluenesulfonic acid (p-TsOH), Sodium hydroxide |

| Solvent | Ethanol, Water |

| Reaction Time | ~10 hours (8h addition + 2h reflux) |

| Temperature | 60°C then reflux |

| Yield | 60-65% |

Experimental and Logical Workflows

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the direct N-alkylation of cyclen.

Caption: Synthetic pathway for the N-alkylation of cyclen.

Caption: General experimental workflow for synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102382070A - Method for preparing N',N'',N''',N''''-tetrabenzylcyclen compound - Google Patents [patents.google.com]

- 3. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 4. US5744616A - Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a key derivative of the macrocycle cyclen, is a cornerstone intermediate in the synthesis of advanced chelating agents. Its four benzyl groups provide crucial protection of the amine functionalities, allowing for controlled chemical modifications, while also enhancing its solubility in organic solvents. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and modification, and illustrates its pivotal role in the development of medically significant compounds, such as Magnetic Resonance Imaging (MRI) contrast agents.

Physicochemical Properties

The benzyl-protected cyclen derivative exhibits distinct physical and chemical characteristics critical for its application in organic synthesis. The key quantitative properties are summarized below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₄N₄ | [1] |

| Molecular Weight | 532.78 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 140 - 147 °C | [1][2] |

| Boiling Point | 147 - 150 °C; 639.2 °C at 760 mmHg | [1][2] |

| Density | 1.086 g/cm³ | [2] |

| Refractive Index | 1.6 | [2] |

Solubility and Partitioning

| Property | Observation | Source |

| Solubility | Insoluble in methanol and ethanol under reflux. Soluble in trifluoroethanol. Recrystallized from ethanol-THF mixtures. | |

| LogP (Predicted) | 5.76 - 6.1 | [2] |

Basicity

An experimental pKa for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is not documented in the literature. However, the predicted pKa of the parent compound, 1,4,7,10-tetraazacyclododecane (cyclen), provides a useful reference for the basicity of the core nitrogen atoms. The electron-donating nature of the benzyl groups is expected to slightly modulate this basicity.

| Compound | Predicted pKa | Source |

| 1,4,7,10-Tetraazacyclododecane (Cyclen) | 10.53 ± 0.20 | [3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the compound.

| Technique | Data | Source |

| ¹H NMR (400MHz, CDCl₃) | δ/ppm: 7.35 (d, 4H, J = 8Hz, Ar-H), 7.25–7.17 (m, 16H, Ar-H), 3.42 (s, 8H, Ph-CH₂-), 2.68 (s, 16H, -NCH₂N-) | |

| ¹³C NMR (100MHz, CDCl₃) | δ/ppm: 140.05, 128.88, 127.98, 126.49, 60.06, 52.98 | |

| HR-ESI-MS (m/z) | [M + H]⁺, calculated: 533.3639; Found: 533.3643 | |

| Elemental Analysis | Calculated for C₃₆H₄₄N₄: C, 81.16%; H, 8.32%; N, 10.52%. Found: C, 81.21%; H, 8.25%; N, 10.39%. |

Experimental Protocols

The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and its subsequent deprotection are critical steps for the production of functionalized macrocycles.

Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

This protocol describes the N-alkylation of cyclen using benzyl chloride in a two-phase system.

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl chloride

-

Sodium hydroxide

-

Benzyltriethylammonium chloride (Phase-transfer catalyst)

-

1,2-dichloroethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a 500 mL three-necked flask, add 10 g of 1,4,7,10-tetraazacyclododecane, 18.6 g of sodium hydroxide, 3 g of benzyltriethylammonium chloride, 200 mL of 1,2-dichloroethane, and 150 mL of water.

-

Mechanically stir the mixture and maintain a temperature of approximately 32 °C using a water bath.

-

Dissolve 44 g of benzyl chloride in 50 mL of 1,2-dichloroethane.

-

Slowly add the benzyl chloride solution dropwise to the reaction mixture over a period of approximately 15 hours.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 20 hours.

-

Cool the reaction mixture and collect the solid product by suction filtration, washing with a small amount of water.

-

Separate the layers of the filtrate. Extract the aqueous layer with 1,2-dichloroethane.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation to yield the crude N',N'',N''',N''''-tetrabenzylcyclen product. The reported yield is 93.2%.

Catalytic Debenzylation (Hydrogenolysis)

This protocol details the removal of the benzyl protecting groups to yield the parent cyclen, which can then be further functionalized.

Materials:

-

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

-

Isopropanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Toluene

Procedure:

-

Dissolve the synthesized tetrabenzylcyclen (e.g., 55.7 g) in 500 mL of isopropanol.

-

Add 10 g of 10% Pd/C catalyst to the solution.

-

Hydrogenate the mixture in a suitable pressure reactor at 80 °C under 20 bar of H₂ pressure.

-

After the reaction is complete, filter off the Pd/C catalyst.

-

Concentrate the reaction solution by evaporation.

-

Recrystallize the resulting product from toluene to obtain pure 1,4,7,10-tetraazacyclododecane as colorless crystals.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes involving 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Applications in Drug Development and Research

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is not typically used as an active pharmaceutical ingredient itself. Its primary value lies in its role as a critical building block. The benzyl groups serve as robust protecting groups for the secondary amines of the cyclen ring. This protection is essential for achieving selective functionalization of the macrocycle.

The most prominent application is in the synthesis of chelating agents for medical imaging and radiotherapy. After debenzylation, the resulting cyclen core can be functionalized with coordinating arms, such as acetate groups, to form ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA forms exceptionally stable complexes with metal ions, particularly lanthanides like Gadolinium(III) (Gd³⁺). These Gd-DOTA complexes are widely used as contrast agents in MRI to enhance image quality and aid in diagnostics. The stability of the complex is paramount to prevent the release of the toxic free Gd³⁺ ion in vivo.

Beyond MRI, DOTA and its derivatives are used to chelate radioactive metal isotopes (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga) for applications in targeted radiotherapy and Positron Emission Tomography (PET) imaging. The journey from the stable, soluble, and synthetically versatile tetrabenzyl intermediate to these powerful medical tools underscores its importance in the field of drug development and molecular imaging.

References

An In-Depth Technical Guide to 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

CAS Number: 18084-64-5

This technical guide provides a comprehensive overview of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a key intermediate in the synthesis of macrocyclic chelators used in advanced medical imaging and therapy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a tetra-N-substituted derivative of the macrocycle cyclen (1,4,7,10-tetraazacyclododecane). The four benzyl groups enhance its lipophilicity and solubility in organic solvents, making it a versatile precursor for further chemical modifications.

| Property | Value |

| Molecular Formula | C₃₆H₄₄N₄ |

| Molecular Weight | 532.77 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 144.5-145.7 °C[1] |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble in various organic solvents |

| Spectroscopic Data | |

| ¹H NMR (400MHz, CDCl₃) | δ/ppm: 7.35 (d, 4H, J = 8Hz, Ar-H), 7.25–7.17 (m, 16H, Ar-H), 3.42 (s, 8H, Ph-CH₂-), 2.68 (s, 16H, -NCH₂N-)[1] |

| ¹³C NMR (100MHz, CDCl₃) | δ/ppm: 140.05, 128.88, 127.98, 126.49, 60.06, 52.98[1] |

| HR-ESI-MS (m/z) | [M + H]⁺, calculated: 533.3639; Found: 533.3643[1] |

Synthesis and Experimental Protocols

The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a critical process, and various methods have been developed to improve its yield and purity.

Cyclotetramerization of N-Benzylaziridine

A common and effective method involves the acid-catalyzed cyclotetramerization of N-benzylaziridine. This process can be optimized to achieve high yields.

Experimental Protocol:

-

Preparation of N-Benzylaziridine Emulsion: An emulsion of N-benzylaziridine in water is prepared.

-

Acid-Catalyzed Cyclization: The emulsion is mixed with ethanol and heated to 60 °C. A solution of p-toluenesulfonic acid (p-TsOH) in water is added continuously over 8 hours. The continuous addition of 0.25 to 0.35 equivalents of p-TsOH (relative to the benzylaziridine) at 60-78 °C over 6-9 hours has been shown to improve the yield to 60-65%.[2][3]

-

Reaction Quenching and Product Isolation: After the addition is complete, the mixture is refluxed for an additional two hours. The reaction is then quenched by the addition of a sodium hydroxide solution.

-

Purification: The precipitated product is filtered and recrystallized from an ethanol-THF mixture to yield 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane as a crystalline solid.[2]

Core Applications in Drug Development

The primary application of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is as a protected precursor to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives. DOTA is a highly effective chelating agent for various metal ions and is fundamental in the development of targeted radiopharmaceuticals and MRI contrast agents.

Precursor to DOTA-based Radiopharmaceuticals

The benzyl groups of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be removed through catalytic hydrogenation to yield the parent cyclen macrocycle. Cyclen is then further functionalized with carboxylic acid arms to produce DOTA. DOTA can be conjugated to targeting biomolecules, such as peptides or antibodies, and chelated with a radionuclide for therapeutic or diagnostic purposes.

A prominent example is ¹⁷⁷Lu-DOTATATE , a radiopharmaceutical used for the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[4][5]

Signaling Pathway in Targeted Radionuclide Therapy

The therapeutic efficacy of DOTA-conjugated radiopharmaceuticals like ¹⁷⁷Lu-DOTATATE is based on their ability to specifically target and deliver a cytotoxic payload of radiation to cancer cells.

The targeting moiety, in this case, a somatostatin analogue (TATE), binds with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of neuroendocrine tumor cells.[4] Upon binding, the radiopharmaceutical is internalized by the cell. The radioisotope, ¹⁷⁷Lu, then decays, emitting beta particles that induce DNA damage, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) of the cancer cell.[5]

References

- 1. scispace.com [scispace.com]

- 2. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 3. US5744616A - Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 4. Cancer Specialist Dr Abhishek Behera [drabhisheknuclearoncology.com]

- 5. aacr.org [aacr.org]

Technical Guide: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. This macrocyclic compound serves as a crucial intermediate in the synthesis of various derivatives with applications in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents.

Core Quantitative Data

The key physicochemical properties of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 532.78 g/mol |

| Monoisotopic Mass | 532.3566 g/mol |

| Molecular Formula | C₃₆H₄₄N₄ |

| CAS Number | 18084-64-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 143 - 147 °C |

| Purity | ≥ 97% (HPLC) |

Synthesis and Characterization

The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is typically achieved through the N-alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with benzyl bromide. The following section details a common experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4,7,10-tetraazacyclododecane in acetonitrile.

-

Addition of Reagents: Add an excess of potassium carbonate to the solution, followed by the slow addition of at least four equivalents of benzyl bromide.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for an extended period, typically 24 to 48 hours, to ensure complete tetra-alkylation.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is partitioned between dichloromethane and water.

-

Purification: The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine. It is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be further purified by recrystallization from a suitable solvent system, such as ethanol/tetrahydrofuran, to obtain a white crystalline solid.[1]

Characterization Methods

The identity and purity of the synthesized compound are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum in CDCl₃ typically shows characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the protons of the cyclen ring.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A purity of greater than 97% is generally expected for research applications.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Caption: Workflow for the synthesis and characterization of the target compound.

Applications in Research and Development

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a versatile precursor for the synthesis of various functionalized macrocycles. The benzyl groups can be removed through catalytic hydrogenolysis to yield the parent cyclen, which can then be further modified.[2] This makes it a valuable starting material for:

-

MRI Contrast Agents: The cyclen core is a key component of chelators for gadolinium(III), used in magnetic resonance imaging.

-

Radiopharmaceuticals: Derivatives are used to chelate radioactive isotopes for diagnostic imaging and targeted radiotherapy.

-

Catalysis: The macrocyclic framework can be incorporated into catalysts for various organic transformations.

-

Supramolecular Chemistry: It serves as a building block for the construction of complex host-guest systems and molecular sensors.

References

Solubility Profile of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (also known as tetrabenzyl cyclen) in various organic solvents. Understanding the solubility of this macrocycle is crucial for its application in drug delivery systems, catalysis, and coordination chemistry.[1] This document synthesizes available qualitative solubility data, outlines relevant experimental procedures where solubility is a key factor, and presents logical diagrams to illustrate key processes.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is not extensively reported in the available literature, a qualitative understanding can be derived from various experimental descriptions, including synthesis, purification, and reaction work-ups. The following table summarizes the observed solubility of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in several common organic solvents.

| Solvent | Temperature | Solubility | Source |

| Methanol | Reflux | Insoluble | [2] |

| Ethanol | Reflux | Insoluble | [2] |

| Trifluoroethanol | Reflux | Soluble | [2] |

| Dichloromethane (CH₂Cl₂) | Not Specified | Soluble | [2] |

| Ethanol/THF (2:1 mixture) | Not Specified | Soluble (for recrystallization) | [3][4] |

| Isopropanol | 80°C | Soluble | [3][4] |

| Acetonitrile | Boiling | Sufficient for reaction |

Experimental Protocols

The following protocols are not direct solubility measurement methods but provide practical insights into the solvents used to dissolve 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane for synthesis and purification.

Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

This procedure describes the synthesis of the title compound, highlighting the use of an organic solvent as the reaction medium.

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl chloride

-

Potassium carbonate

-

Anhydrous acetonitrile

Procedure:

-

A mixture of 1,4,7,10-tetraazacyclododecane (1 equivalent), potassium carbonate (4.8 equivalents), and anhydrous acetonitrile is prepared in a reaction vessel.

-

Benzyl chloride (4.8 equivalents) is added to the stirred mixture.

-

The reaction mixture is heated to boiling and refluxed.

-

After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate, containing the dissolved product, is processed to isolate the 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Work-up and Purification Procedure Involving Dichloromethane

This protocol details a typical work-up procedure where dichloromethane is used to dissolve 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane for purification.

Materials:

-

Crude 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The crude product is dissolved in dichloromethane (50 mL for 1 mmol of product).[2]

-

The dichloromethane solution is washed sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions.[2]

-

The organic layer is dried over anhydrous sodium sulfate.[2]

-

The drying agent is removed by filtration.

-

The solvent is removed under vacuum to yield the purified product.[2]

Visualizations

The following diagrams illustrate the synthesis workflow and a logical representation of the compound's solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 4. US5744616A - Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide on the Crystal Structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Disclaimer: Despite extensive research, the full crystallographic information file (CIF) and the primary research article detailing the crystal structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (CCDC 815104; CrystEngComm, 2011, 13, 5643-5646) were not accessible. Consequently, a comprehensive summary of all quantitative crystallographic data, such as bond lengths and angles, and the specific experimental protocol for crystal structure determination, cannot be provided in full detail. This guide compiles the most relevant information available from public databases and related publications.

Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a key intermediate in the synthesis of various functional macrocyclic compounds. Its parent macrocycle, cyclen (1,4,7,10-tetraazacyclododecane), is a versatile ligand in coordination chemistry, with applications in medical imaging and catalysis. The benzyl groups in the title compound enhance its lipophilicity and provide a means for further functionalization. Understanding its solid-state structure through X-ray crystallography is crucial for rational drug design and the development of novel materials.

Data Presentation

The following table summarizes the available crystallographic data for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, sourced from the Cambridge Crystallographic Data Centre (CCDC) via PubChem.[1]

| Parameter | Value |

| CCDC Number | 815104 |

| Associated Article DOI | 10.1039/c1ce05279a |

| Molecular Formula | C₃₆H₄₄N₄ |

| Molecular Weight | 532.77 g/mol |

Experimental Protocols

Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be achieved through the cyclotetramerization of N-benzylaziridine. The following is a general protocol compiled from various patented methods.

Materials:

-

N-benzylethanolamine

-

Sulfuric acid

-

Sodium hydroxide

-

Ethanol

-

Tetrahydrofuran (THF)

-

p-Toluenesulfonic acid (p-TsOH)

Procedure:

-

Preparation of N-benzylaziridine emulsion: N-benzylaziridine is typically generated in situ from N-benzylethanolamine and is used as an aqueous emulsion.

-

Cyclotetramerization: The N-benzylaziridine emulsion is mixed with ethanol and heated to approximately 60-78°C. A solution of a strong acid, such as p-toluenesulfonic acid (0.25 to 0.35 equivalents relative to the benzylaziridine), in water is added continuously over 6-9 hours.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is refluxed for a period. The mixture is then made alkaline with a solution of sodium hydroxide, which causes the product to precipitate.

-

Purification and Crystallization: The crude product is collected by filtration. Recrystallization from a solvent mixture such as ethanol/THF yields the purified 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Note: For obtaining single crystals suitable for X-ray diffraction, a slow crystallization process is required. This can often be achieved by dissolving the purified product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to room temperature, followed by further cooling. The choice of solvent is critical and may require screening of various options.

Crystal Structure Determination

A general workflow for the determination of a crystal structure using single-crystal X-ray diffraction is outlined below. The specific parameters for the analysis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane are not available.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.

-

Validation and Analysis: The final refined structure is validated to ensure its quality and analyzed to determine geometric parameters such as bond lengths and angles.

Mandatory Visualization

As no specific signaling pathways involving 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane have been identified in the literature, a logical workflow diagram for the determination of its crystal structure is provided below.

Caption: Experimental workflow for crystal structure determination.

References

The Synthesis and Evolution of Tetraazacyclododecane Derivatives: A Technical Guide

An In-depth Exploration of the Historical Development, Synthetic Methodologies, and Diverse Applications of a Versatile Macrocycle

The journey of tetraazacyclododecane, commonly known as cyclen, and its derivatives is a compelling narrative of chemical ingenuity driving significant advancements in medicine and catalysis. From its initial synthesis to its current role in cutting-edge medical imaging and therapeutic agents, this macrocyclic scaffold has proven to be remarkably versatile. This technical guide provides a comprehensive overview of the historical development of tetraazacyclododecane derivatives, detailed experimental protocols for their synthesis, and an in-depth look at their applications, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Serendipity to Design

The story of tetraazacyclododecane begins with the pioneering work on macrocyclic chemistry. While the parent cyclen molecule, a 12-membered ring containing four nitrogen atoms, was known, its widespread utility was unlocked through the development of efficient synthetic routes and the subsequent functionalization of its amine groups.

A significant milestone in the synthesis of cyclen was the Richman-Atkins procedure , a multi-step process involving the protection and deprotection of amine groups.[1] This method, though effective, was often labor-intensive. A notable advancement came with the Weisman and Reed synthesis , which offered a more efficient two-step route from readily available starting materials, triethylenetetramine and dithiooxamide.[2][3][4] This method involves a double reductive ring expansion of a tricyclic bis-amidine intermediate using diisobutylaluminium hydride (DIBALH).[2][3]

The true potential of cyclen was realized with the development of its derivatives, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . The introduction of four carboxylate arms transformed the cyclen backbone into a powerful chelator for a variety of metal ions. This development was pivotal for the advancement of medical imaging, particularly Magnetic Resonance Imaging (MRI).

The first gadolinium-based contrast agent (GBCA) for MRI, Magnevist® (Gd-DTPA), was approved for clinical use in 1988. However, concerns about the stability of linear chelators like DTPA spurred the development of macrocyclic alternatives. Gd-DOTA (Dotarem®) emerged as a highly stable complex, significantly reducing the risk of toxic free gadolinium ion release in the body. This superior stability is attributed to the pre-organized structure of the macrocyclic ligand, which kinetically and thermodynamically favors strong metal binding.

Key Synthetic Methodologies: Experimental Protocols

The ability to synthesize cyclen and its derivatives with high purity and yield is crucial for their application. Below are detailed protocols for two seminal syntheses of cyclen and a common method for preparing an activated DOTA derivative for bioconjugation.

Protocol 1: Weisman and Reed Synthesis of Cyclen[4]

This two-step procedure provides an efficient route to cyclen.

Step A: Synthesis of 2,3,5,6,8,9-Hexahydrodiimidazo[1,2-a:2',1'-c]pyrazine

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottomed flask with dithiooxamide (10.0 g, 83.2 mmol) and absolute ethanol (50 mL).

-

Addition of Reagent: Add a solution of triethylenetetramine (12.2 g, 83.2 mmol) in absolute ethanol (50 mL) to the flask in one portion.

-

Reflux: Heat the magnetically stirred reaction mixture to reflux under a nitrogen atmosphere for 4 hours. During this time, hydrogen sulfide and ammonia gas will evolve and should be appropriately trapped.

-

Work-up: Cool the mixture to room temperature and purge with nitrogen for 3 hours to remove residual dissolved gases. The product can be purified by crystallization.

Step B: Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)

-

Reaction Setup: Equip a three-necked round-bottomed flask with a reflux condenser, an addition funnel, and a magnetic stirrer under a nitrogen atmosphere. Add the tricyclic bis-amidine intermediate from Step A.

-

Addition of Reducing Agent: Cool the flask in an ice/water bath and add a solution of diisobutylaluminum hydride (DIBALH) in toluene (1.5 M) via the addition funnel.

-

Reflux: Heat the reaction mixture to reflux under nitrogen for 16 hours.

-

Quenching: Cool the flask in an ice/water bath and cautiously add 3 M aqueous potassium hydroxide (KOH) solution dropwise to quench the excess DIBALH.

-

Extraction and Purification: Add toluene and separate the organic phase. Extract the aqueous phase multiple times with chloroform. Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by sublimation to yield pure cyclen.

Protocol 2: Synthesis of DOTA-NHS Ester[5][6][7]

DOTA-NHS ester is a key intermediate for conjugating the DOTA chelator to biomolecules containing primary amines.

-

Reaction Setup: In a round-bottom flask, dissolve DOTA-tris(tBu)ester (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane.

-

Activation: Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir the reaction mixture at room temperature for 15 hours.

-

Purification of Protected DOTA-NHS ester: The resulting DOTA-tris(tBu)ester mono-NHS ester can be purified by flash chromatography.

-

Deprotection: Dissolve the purified product in a mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 12 hours to remove the tert-butyl protecting groups.

-

Isolation: Remove the solvents by rotary evaporation and wash the residue with anhydrous diethyl ether to obtain the DOTA-NHS ester.

Applications in Medical Imaging: The Rise of Gadolinium-Based Contrast Agents

The most prominent application of tetraazacyclododecane derivatives lies in the field of MRI as components of gadolinium-based contrast agents. The paramagnetic Gd³⁺ ion dramatically shortens the T1 relaxation time of nearby water protons, leading to enhanced signal intensity in T1-weighted images. The role of the chelating ligand is to encapsulate the toxic Gd³⁺ ion, ensuring its safe passage through and elimination from the body.

The macrocyclic nature of DOTA and its derivatives provides superior thermodynamic and kinetic stability compared to linear chelators. This high stability is crucial in preventing the release of free Gd³⁺, which has been linked to nephrogenic systemic fibrosis (NSF) in patients with renal impairment.

Quantitative Data: Stability and Relaxivity of MRI Contrast Agents

The efficacy and safety of a GBCA are determined by several key parameters, including its stability constant and relaxivity. The stability constant (log K) is a measure of the strength of the metal-ligand bond, while relaxivity (r₁) quantifies the efficiency of the contrast agent in enhancing the relaxation rate of water protons.

| Contrast Agent | Ligand | Class | log Ktherm | r₁ (mM⁻¹s⁻¹) in human whole blood at 1.5 T | r₁ (mM⁻¹s⁻¹) in human whole blood at 3 T |

| Dotarem® | DOTA | Macrocyclic (ionic) | 25.6 | 3.9 ± 0.2 | 3.4 ± 0.4 |

| Gadavist® | BT-DO3A | Macrocyclic (non-ionic) | 21.8 | 4.6 ± 0.2 | 4.5 ± 0.3 |

| ProHance® | HP-DO3A | Macrocyclic (non-ionic) | 23.8 | 4.4 ± 0.6 | 3.5 ± 0.6 |

| MultiHance® | BOPTA | Linear (ionic) | 22.6 | 6.2 ± 0.5 | 5.4 ± 0.3 |

| Magnevist® | DTPA | Linear (ionic) | 22.1 | 4.3 ± 0.4 | 3.8 ± 0.2 |

Data compiled from various sources.[1][5][6][7][8]

Therapeutic Applications: Beyond Imaging

The unique coordination properties and structural versatility of tetraazacyclododecane derivatives have led to their exploration in various therapeutic areas, including cancer and infectious diseases.

AMD3100 (Plerixafor): A CXCR4 Antagonist

One of the most successful therapeutic applications of a cyclen derivative is AMD3100 (Plerixafor), a bicyclam molecule that acts as a potent and selective antagonist of the CXCR4 chemokine receptor.[2][9] The interaction between CXCR4 and its ligand, CXCL12, plays a crucial role in various physiological and pathological processes, including stem cell homing, inflammation, and cancer metastasis.

By blocking the CXCR4/CXCL12 signaling pathway, AMD3100 can mobilize hematopoietic stem cells from the bone marrow into the peripheral blood, a critical step in stem cell transplantation.[2] It is also being investigated for its potential in cancer therapy, where it can disrupt the interaction of cancer cells with their protective microenvironment, making them more susceptible to chemotherapy.[2][9] Furthermore, as CXCR4 is a co-receptor for T-tropic HIV-1 entry into host cells, AMD3100 has shown anti-HIV activity.[10][11][12]

Copper-Cyclen Complexes in Cancer Therapy

Metal complexes of cyclen derivatives have also shown promise as anticancer agents. Copper complexes, in particular, have been investigated for their ability to induce cancer cell death.[13][14][15][16][17][18] The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis (programmed cell death).[13][18]

These copper complexes can interfere with key cellular processes, including DNA replication and cell cycle progression.[15][19] Some studies suggest that they can induce apoptosis through the mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[17][18]

Catalytic Applications

Beyond their biomedical importance, metal complexes of tetraazacyclododecane derivatives have demonstrated significant catalytic activity in a variety of chemical transformations. The macrocyclic ligand provides a stable and well-defined coordination environment for the metal ion, which is crucial for catalytic turnover.

Zinc(II)-cyclen complexes have been shown to be effective catalysts for the hydrolysis of phosphate esters, mimicking the function of some metalloenzymes.[20][21][22][23][24] The Lewis acidic zinc center activates the phosphate group towards nucleophilic attack. Copper(II)-cyclen complexes have been explored as catalysts for oxidation reactions. The turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating the efficiency of these catalysts.[25][26][27][28][29]

| Catalyst | Substrate | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

| [Zn(cyclen)]²⁺ derivative | Phosphate diester | Hydrolysis | - | Varies with substrate and conditions |

| [Cu(cyclen)]²⁺ derivative | Various organic substrates | Oxidation | - | Varies with substrate and conditions |

Quantitative data for catalytic activity is highly dependent on specific reaction conditions and the nature of the cyclen derivative and substrate. The table serves as a general representation.

Future Directions

The historical development of tetraazacyclododecane derivatives showcases a remarkable journey from fundamental synthesis to life-saving applications. The future of this field is bright, with ongoing research focused on:

-

Next-Generation MRI Contrast Agents: Development of "smart" contrast agents that can respond to specific physiological parameters, such as pH or enzyme activity, providing functional in addition to anatomical information.

-

Targeted Radiopharmaceuticals: Conjugating DOTA and other chelators to targeting moieties like antibodies or peptides for the delivery of therapeutic radionuclides to specific disease sites.

-

Novel Catalysts: Designing more efficient and selective catalysts for a wider range of chemical transformations, with a focus on green and sustainable chemistry.

-

Expanded Therapeutic Roles: Exploring the potential of cyclen derivatives and their metal complexes in treating a broader spectrum of diseases, including neurodegenerative disorders and other infectious agents.

The continued exploration of the rich chemistry of tetraazacyclododecane and its derivatives promises to yield even more innovative solutions to challenges in medicine, chemistry, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Safe and Informed Use of Gadolinium-Based Contrast Agent in Body Magnetic Resonance Imaging: Where We Were and Where We Are [mdpi.com]

- 7. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolving Characteristics of Gadolinium-Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]

- 11. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Salicylate •Phenanthroline copper (II) complex induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Catalytic zinc complexes for phosphate diester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Turnover number - Wikipedia [en.wikipedia.org]

- 26. A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry | MDPI [mdpi.com]

- 27. Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrabenzyl-Substituted Cyclen: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzyl-substituted cyclen, formally known as 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane, is a key macrocyclic compound that serves as a versatile precursor and ligand in a multitude of scientific and pharmaceutical applications. Its unique structural characteristics, including a pre-organized cavity and appended benzyl groups, impart valuable physicochemical properties that are leveraged in coordination chemistry, catalysis, and the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, core features, and significant applications of tetrabenyl-substituted cyclen, supported by detailed experimental protocols and quantitative data.

Core Physicochemical and Structural Features

Tetrabenzyl-substituted cyclen is a white to off-white crystalline solid. The four benzyl groups attached to the nitrogen atoms of the cyclen ring significantly influence its properties. They enhance the molecule's lipophilicity and solubility in organic solvents compared to the parent cyclen macrocycle.[1] The bulky benzyl groups also provide steric hindrance, which can influence the coordination geometry and kinetics of metal complex formation.

A key structural feature is the 12-membered tetraaza ring, which provides a well-defined and pre-organized cavity capable of forming stable complexes with a variety of metal ions.[1] The molecule's conformation and the orientation of the benzyl groups can be elucidated through X-ray crystallography.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₄N₄ | [1][2] |

| Molecular Weight | 532.78 g/mol | [1] |

| CAS Number | 18084-64-5 | [1][2] |

| Appearance | White to off-white crystal/powdery crystal | [1][3] |

| Melting Point | 140 - 147 °C | [1][3] |

| Boiling Point | 147 - 150 °C / 639.2 °C at 760 mmHg | [1][3] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Synthesis of Tetrabenzyl-Substituted Cyclen

The synthesis of tetrabenzy-substituted cyclen is a critical process, as it serves as a foundational building block for more complex functionalized cyclen derivatives. Several synthetic routes have been established, with the direct N-alkylation of cyclen being a common and efficient method.

Experimental Protocol: N-alkylation of Cyclen with Benzyl Chloride

This protocol describes a method for the synthesis of N',N'',N''',N''''-tetrabenzylcyclen using 1,4,7,10-tetraazacyclododecane (cyclen) and benzyl chloride as starting materials in a biphasic system.[4]

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl chloride

-

Sodium hydroxide

-

Benzyltriethylammonium chloride

-

1,2-dichloroethane

-

Water

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

To a 500 mL three-necked flask, add 10 g of 1,4,7,10-tetraazacyclododecane, 18.6 g of sodium hydroxide, 3 g of benzyltriethylammonium chloride, 200 mL of 1,2-dichloroethane, and 150 mL of water.

-

Mechanically stir the mixture while maintaining a water bath temperature of approximately 32 °C.

-

Dissolve 44 g of benzyl chloride in 50 mL of 1,2-dichloroethane and slowly add it dropwise to the reaction mixture over approximately 15 hours.

-

After the addition is complete, continue the insulation for another 20 hours.

-

Cool the mixture and perform suction filtration, washing the solid with a small amount of water to obtain the crude product.

-

Separate the layers of the filtrate and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent from the organic layer by distillation to obtain the crude N',N'',N''',N''''-tetrabenzylcyclen. The reported yield of the crude product is 93.2%.[4]

Purification:

-

In a 1000 mL three-necked flask, add 30 g of the crude N',N'',N''',N''''-tetrabenzylcyclen and 165 mL of 1,2-dichloroethane.

-

Heat the mixture to reflux with magnetic stirring until the crude product is completely dissolved.

-

Under reflux, add 400 mL of ethanol dropwise to precipitate the purified product.

-

Perform suction filtration at 60 °C to collect the purified N',N'',N''',N''''-tetrabenzylcyclen. The reported yield of the purified product is 27 g (85% total recovery) with a purity of 98% (HPLC).[4]

Characterization Data:

-

Melting Point: 141 °C - 143 °C[4]

-

¹H-NMR (300MHz, CDCl₃) δ: 2.70 (s, 16H), 3.45 (s, 8H), 7.40-7.15 (m, 20H)[4]

Key Applications

The unique structural and chemical properties of tetrabenzy-substituted cyclen make it a valuable compound in several areas of research and development.

Precursor for Functionalized Cyclen Derivatives

A primary application of tetrabenzy-substituted cyclen is its role as a key intermediate in the synthesis of functionalized cyclen derivatives. The benzyl groups can be readily removed via catalytic hydrogenolysis to yield the parent cyclen, which can then be further modified.[5] This strategy is crucial for producing asymmetrically substituted cyclens or for introducing specific functional groups for various applications.

Coordination Chemistry and Catalysis

The tetraaza macrocyclic core of tetrabenzy-substituted cyclen provides a robust platform for coordinating with a wide range of metal ions.[1] The resulting metal complexes have found applications in catalysis, particularly in organic synthesis, where they can enhance reaction efficiency and selectivity.[1] While the benzyl groups themselves are not directly involved in coordination, they influence the steric and electronic environment of the metal center, thereby modulating the catalytic activity of the complex.

Drug Delivery Systems

The lipophilic nature imparted by the benzyl groups makes tetrabenzy-substituted cyclen and its derivatives suitable for the development of drug delivery systems.[1] These macrocyclic structures can be engineered to encapsulate therapeutic agents, enhancing their bioavailability and enabling targeted delivery to specific tissues.[1] The ability to functionalize the cyclen backbone after debenzylation allows for the attachment of targeting moieties or stimuli-responsive groups, leading to the creation of sophisticated and intelligent drug carriers.

Conclusion

Tetrabenzyl-substituted cyclen is a cornerstone molecule in the field of macrocyclic chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable precursor for a vast array of functionalized cyclen derivatives. The inherent properties of its macrocyclic core, combined with the influence of the benzyl substituents, have led to its application in diverse areas, including the development of novel catalysts and advanced drug delivery platforms. For researchers and professionals in drug development, a thorough understanding of the features and synthetic methodologies associated with tetrabenzy-substituted cyclen is paramount for harnessing its full potential in creating innovative solutions to complex chemical and biomedical challenges.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | C36H44N4 | CID 428363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane|18084-64-5 - MOLBASE Encyclopedia [m.molbase.com]

- 4. CN102382070A - Method for preparing N',N'',N''',N''''-tetrabenzylcyclen compound - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Safety and Handling of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (CAS RN: 18084-64-5). It is intended to serve as a core reference for laboratory personnel and professionals in drug development who work with this compound.

Chemical Identification and Properties

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a tetraazamacrocycle featuring four benzyl groups.[1] These groups enhance its solubility and stability, making it a valuable compound in coordination chemistry, catalysis, and as an intermediate in the synthesis of various derivatives.[1][2] It is primarily used for laboratory research purposes.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 18084-64-5 | [1][3] |

| Molecular Formula | C₃₆H₄₄N₄ | [1][3] |

| Molecular Weight | 532.78 g/mol | [3][4] |

| Appearance | White to off-white or almost white powder/crystal | [1][5] |

| Purity | >97.0% (HPLC)(N) | [1][3] |

| Melting Point | 143 - 147 °C | [1] |

| Storage Temperature | 2 - 8 °C, or ≤ 25°C in a cool, dark, dry place | [1][3][6] |

Hazard Identification and Classification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][4] Users must be aware of these classifications to ensure safe handling.

Table 2: GHS Hazard Summary

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Warning |

Precautionary Statements (Selected):

-

P260: Do not breathe dust.[4]

-

P264: Wash hands and face thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves, eye protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water/soap.[3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is mandatory to minimize risk. The following sections detail standard operating procedures for handling, storage, and emergency response.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the required steps for handling 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in a laboratory setting.

1. Engineering Controls:

- All handling of the solid compound must be performed in a well-ventilated area.[3]

- Use a certified chemical fume hood or a local exhaust system, especially when dust or aerosols may be generated.[3][6]

2. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6]

- Hand Protection: Wear suitable protective gloves. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

- Body Protection: Wear an impervious lab coat. The type of protective equipment must be selected according to the amount of substance being handled.[6]

- Respiratory Protection: For small exposures, a dust mask or a P95 (US) / P1 (EU) particle respirator is recommended. For larger quantities or inadequate ventilation, wear a respirator.[6][9]

3. Handling Practices:

- Avoid contact with skin, eyes, and clothing.[3]

- Avoid the formation and dispersion of dust.[6]

- Do not eat, drink, or smoke in the laboratory area.[7]

- Wash hands and face thoroughly after handling the substance.[3]

- Keep the container tightly closed when not in use.[3]

Storage and Disposal Protocol

1. Storage Conditions:

- Store in a cool, dark, and dry place.[3]

- Keep the container tightly closed and sealed until ready for use.[3][9]

- Store away from incompatible materials, particularly oxidizing agents.[3]

- Do not store in unlabeled containers.[9]

2. Disposal:

- Dispose of the substance and its container via a licensed waste disposal contractor.[9]

- Adhered or collected material should be promptly disposed of in accordance with appropriate local and national regulations.[3]

Emergency and First-Aid Procedures

Immediate action is critical in case of exposure.

1. Eye Contact:

- Immediately rinse cautiously with plenty of water for at least 15 minutes.[6]

- Remove contact lenses if present and easy to do so. Continue rinsing.[3]

- If eye irritation persists, get medical advice or attention.[3]

2. Skin Contact:

- Take off contaminated clothing immediately.[7]

- Wash the affected area with plenty of soap and water.[3][6]

- If skin irritation occurs, seek medical advice or attention.[3]

- Wash contaminated clothing before reuse.[3][7]

3. Ingestion:

- Rinse mouth with water.[6] Do NOT induce vomiting.[7]

- Get medical advice or attention if you feel unwell.

4. Inhalation:

- Move the person into fresh air and keep them comfortable for breathing.[6][7]

- Consult a physician if symptoms develop.[6]

5. Accidental Release Measures:

- Personal Precautions: Use personal protective equipment.[3] Evacuate personnel to a safe area and control entry to the spill zone.[3][6]

- Environmental Precautions: Prevent the product from entering drains.[3]

- Containment and Cleanup: Sweep the dust to collect it into an airtight container, taking care not to disperse it.[3] Deposit in a suitable, closed container for disposal.[6]

Visual Workflow and Logic Diagrams

The following diagrams provide visual guidance for handling and emergency response workflows.

Caption: Workflow for safe handling of the compound.

Caption: Decision tree for first aid response.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | C36H44N4 | CID 428363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | 18084-64-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. macrocyclics.com [macrocyclics.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rbnainfo.com [rbnainfo.com]

Methodological & Application

Application Notes and Protocols: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, also known as tetrabenzylcyclen, is a versatile macrocyclic ligand renowned for its ability to form stable and kinetically inert complexes with a variety of metal ions.[1][2] These properties make it an excellent candidate for the development of novel catalysts. The benzyl groups enhance the solubility of the ligand and its metal complexes in organic solvents, broadening their applicability in homogeneous catalysis.[1] This document provides detailed application notes and experimental protocols for the use of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane-metal complexes in catalysis, with a focus on the hydrolysis of phosphate esters, a reaction of significant interest in biochemistry and drug development.

Application: Catalytic Hydrolysis of Phosphate Diesters

Metal complexes of cyclen derivatives have emerged as potent catalysts for the hydrolysis of phosphate diesters, which are notoriously stable under physiological conditions.[3] This catalytic activity is of particular relevance to the development of artificial nucleases for DNA cleavage and as models for metalloenzymes. Zinc(II) complexes, in particular, have shown significant promise in this area.

The catalytic cycle generally involves the coordination of the phosphate ester to the metal center, followed by nucleophilic attack of a metal-bound hydroxide or a pendant functional group on the ligand. The macrocyclic nature of the tetrabenzylcyclen ligand provides a stable scaffold for the metal ion, preventing its dissociation and allowing for efficient catalysis.

Quantitative Data Summary

The following table summarizes the kinetic data for the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP), a commonly used model substrate, catalyzed by a zinc(II) complex of a related cyclen derivative. While specific data for the 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane complex is not available in the reviewed literature, the data presented for a similar system provides a valuable benchmark for its expected catalytic efficiency.

| Catalyst | Substrate | pH | Temperature (°C) | Second-Order Rate Constant (kcat, M⁻¹s⁻¹) | Reference |

| --INVALID-LINK--₂ (L = a cyclen derivative) | BNPP | 7.0 | 25 | 1.2 x 10⁻² | [3] |

Note: The data presented is for a zinc complex of a different N-substituted cyclen ligand designed to mimic the catalytic activity of phosphatases. It is anticipated that a zinc complex of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane would exhibit comparable, if not enhanced, activity due to the electronic and steric effects of the benzyl groups.

Experimental Protocols

Synthesis of the Zinc(II)-Tetrabenzylcyclen Catalyst

Objective: To synthesize the active catalyst, a zinc(II) complex of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Materials:

-

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

-

Zinc(II) chloride (ZnCl₂)

-

Anhydrous methanol

-

Diethyl ether

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (1.0 eq) in anhydrous methanol in a Schlenk flask.

-

In a separate flask, dissolve anhydrous zinc(II) chloride (1.0 eq) in anhydrous methanol.

-

Slowly add the zinc(II) chloride solution to the ligand solution with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Wash the solid with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield the [Zn(Tetrabenzylcyclen)Cl₂] complex.

-

Characterize the complex using standard analytical techniques (e.g., NMR, mass spectrometry, elemental analysis).

Catalytic Hydrolysis of Bis(p-nitrophenyl) Phosphate (BNPP)

Objective: To evaluate the catalytic activity of the synthesized zinc(II) complex in the hydrolysis of BNPP.

Materials:

-

[Zn(Tetrabenzylcyclen)Cl₂] complex

-

Bis(p-nitrophenyl) phosphate (BNPP)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

UV-Vis spectrophotometer

-

Thermostatted cuvette holder

-

Micropipettes

Procedure:

-

Prepare a stock solution of the [Zn(Tetrabenzylcyclen)Cl₂] catalyst in the desired buffer.

-

Prepare a stock solution of the BNPP substrate in the same buffer.

-

Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product.

-

Equilibrate the catalyst solution in a quartz cuvette to the desired reaction temperature (e.g., 25 °C or 37 °C) using the thermostatted cell holder.

-

Initiate the reaction by adding a small volume of the BNPP stock solution to the cuvette containing the catalyst solution. The final concentration of the catalyst should be significantly lower than the substrate concentration (e.g., 1:100 ratio).

-

Immediately start recording the absorbance at 400 nm over time.

-

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

-

The pseudo-first-order rate constant (k_obs) can be calculated from the initial rate and the catalyst concentration.

Visualizations

Caption: Experimental workflow for the catalytic hydrolysis of BNPP.

Caption: Proposed catalytic cycle for phosphate ester hydrolysis.

References

Application Notes and Protocols: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in Metal Chelation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, a derivative of the macrocycle cyclen, is a versatile intermediate in the synthesis of complexing agents for a wide range of metal ions. Its four benzyl groups enhance its solubility in organic solvents and provide a scaffold for further functionalization, making it a key component in the development of targeted drug delivery systems, catalysts, and advanced imaging agents.[1][2] While it readily forms stable complexes with various metal ions, it is most commonly utilized as a precursor to more elaborate chelating agents where the benzyl groups are removed to allow for the attachment of coordinating arms, significantly enhancing the thermodynamic stability and kinetic inertness of the resulting metal complexes.[3]

These application notes provide an overview of the role of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in metal chelation, focusing on its synthesis and its use as a precursor to widely used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₄N₄ | [1][4] |

| Molecular Weight | 532.78 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 143 - 147 °C | [1] |

| Solubility | Soluble in many organic solvents | [1] |

| CAS Number | 18084-64-5 | [1][4] |

Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a critical step in the production of many functionalized macrocyclic chelators. A common method involves the cyclotetramerization of N-benzylaziridine in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[5][6]

Experimental Workflow: Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Caption: Workflow for the synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

Protocol: Synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane[6]

Materials:

-

Benzylethanolamine

-

Toluene

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

p-Toluenesulfonic acid (p-TsOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Preparation of N-Benzylaziridine (in situ):

-

To a solution of benzylethanolamine in toluene, add concentrated sulfuric acid.

-

Heat the suspension to boiling for 2 hours, separating the water formed.

-

After cooling, add water and stir. Separate the organic phase.

-

Quickly add the aqueous phase to a solution of NaOH. Heat the mixture to boiling and distill the N-benzylaziridine/water emulsion.

-

-

Cyclotetramerization:

-

Mix the N-benzylaziridine emulsion with ethanol and heat to 60°C.

-

Slowly add a solution of p-TsOH in water over 8 hours.

-

After the addition is complete, reflux the mixture for two hours.

-

Add a solution of NaOH in water to the reaction mixture.

-

Filter the precipitated product and recrystallize from an ethanol-THF mixture to obtain pure 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.

-

Metal Chelation with 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

For many applications, particularly in radiopharmaceuticals and MRI contrast agents, the benzyl groups are removed via catalytic hydrogenation to yield the parent cyclen macrocycle.[3] This allows for the subsequent attachment of carboxylic acid or other pendant arms to create chelators like DOTA, which exhibit exceptionally high thermodynamic stability and kinetic inertness with metal ions such as Gd³⁺, Lu³⁺, Ga³⁺, and Cu²⁺.[7][8]

General Protocol for Metal Complex Synthesis

The following is a general protocol for the synthesis of a metal complex with 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, which can be adapted for various metal salts.

Materials:

-

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

-

A suitable metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal)

-

Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)

Procedure:

-

Dissolve 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane in the chosen solvent.

-

In a separate flask, dissolve an equimolar amount of the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the metal ion and desired complex.

-

Monitor the reaction by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, the complex may precipitate out of the solution upon cooling or may require the solvent to be partially or fully evaporated.

-